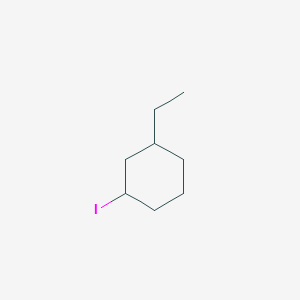![molecular formula C11H11ClIN3O2 B8336018 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol CAS No. 936901-69-8](/img/structure/B8336018.png)
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a complex organic compound that features a unique combination of halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multi-step organic reactions. The starting materials often include halogenated imidazo[1,5-a]pyrazine derivatives and cyclobutanemethanol. Key steps in the synthesis may involve:
Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring.
Coupling Reactions: Formation of the cyclobutanemethanol moiety through coupling reactions.
Hydroxylation: Introduction of the hydroxyl group to the cyclobutanemethanol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the halogenated imidazo[1,5-a]pyrazine ring.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions may produce various functionalized imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-chloro-3-iodoimidazo[1,2-a]pyrazine: Shares a similar imidazo[1,2-a]pyrazine core but lacks the cyclobutanemethanol moiety.
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is unique due to the presence of both halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
936901-69-8 |
|---|---|
Molecular Formula |
C11H11ClIN3O2 |
Molecular Weight |
379.58 g/mol |
IUPAC Name |
3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H11ClIN3O2/c12-8-7-9(13)15-10(16(7)2-1-14-8)6-3-11(18,4-6)5-17/h1-2,6,17-18H,3-5H2 |
InChI Key |
CPXDQTHOJLSAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)O)C2=NC(=C3N2C=CN=C3Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-6-[4-(trifluoromethyl)phenyl]pyrazine](/img/structure/B8335937.png)
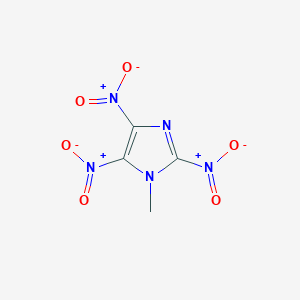
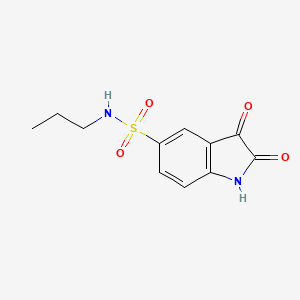
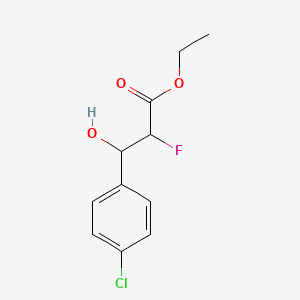

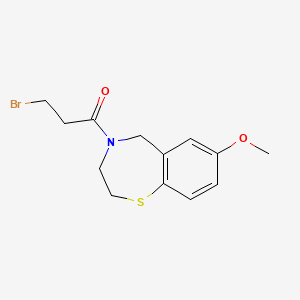
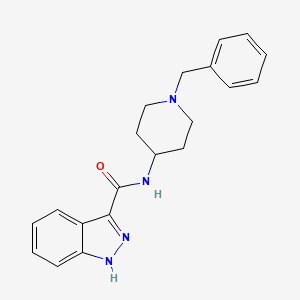

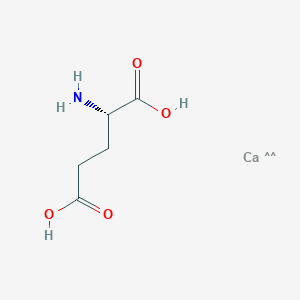

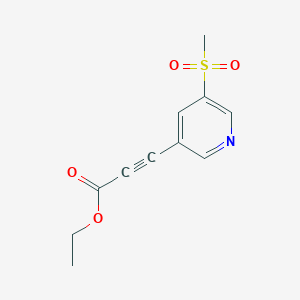
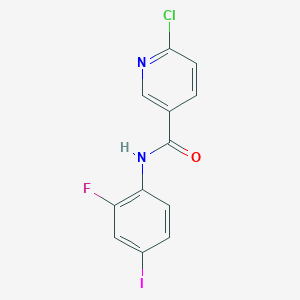
![ethyl N-[2,6-dichloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8336026.png)
